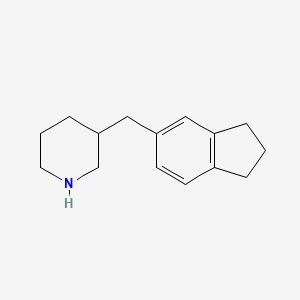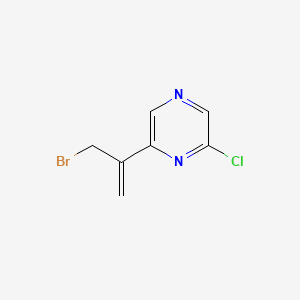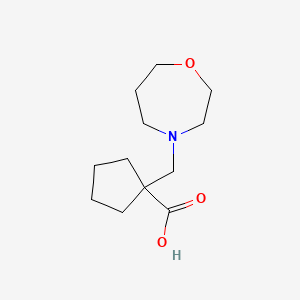
3-(2-propyn-1-yl)-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Propyn-1-yl)-1H-Pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a propynyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-propyn-1-yl)-1H-pyrazole typically involves the reaction of propargyl halides with pyrazole derivatives. One common method is the nucleophilic substitution reaction where propargyl bromide reacts with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Propyn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typical.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of 3-(2-propyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Propyn-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(2-propyn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Propyn-1-yl)-1H-pyrrole
- 3-(2-Propyn-1-yl)-1H-pyridine
- 3-(2-Propyn-1-yl)-1H-imidazole
Uniqueness
3-(2-Propyn-1-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both an alkyne and a pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H6N2 |
|---|---|
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
5-prop-2-ynyl-1H-pyrazole |
InChI |
InChI=1S/C6H6N2/c1-2-3-6-4-5-7-8-6/h1,4-5H,3H2,(H,7,8) |
Clave InChI |
ILCLBLFFSMNLOT-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)







